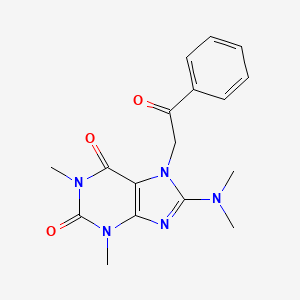

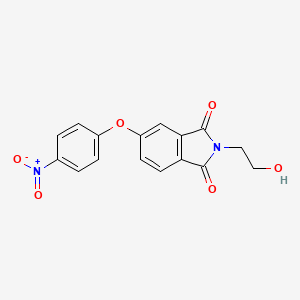

![molecular formula C10H9N3O2S2 B5601589 2-甲基-5-[(4-硝基苯甲基)硫]-1,3,4-噻二唑](/img/structure/B5601589.png)

2-甲基-5-[(4-硝基苯甲基)硫]-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical routes, including the utilization of halomethyl-1,3,4-thiadiazoles as intermediates. A novel route for synthesizing 2-amino-5-(l-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, a closely related compound, was based on the preparation of 2-amino-5-halomethyl-1,3,4-thiadiazoles by condensation of haloacetic acids with thiosemicarbazide (Remers, Gibs, & Weiss, 1969).

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole, a compound with structural similarities, shows a butterfly-like configuration and exhibits disorder in the crystal structure, with the 3-methyl-4-nitrophenyl units of major and minor components related by approximately 180° rotation around the C—N bond axis (Fun et al., 2010).

Chemical Reactions and Properties

Chemical reactions of thiadiazole derivatives include ring-opening processes to produce intermediates like thioketenes, which can further react to form various compounds through intramolecular cyclization and nucleophilic substitutions. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are significantly influenced by their molecular structure, including crystal packing and intermolecular interactions. For instance, the crystal structure and quantum chemical analysis of a related molecule, 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, reveal various intermolecular interactions that determine its solid-state configuration (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazoles are characterized by their reactivity and potential to undergo various chemical transformations. Studies on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole show its potential to undergo ring opening and form a variety of compounds through reactions with nucleophiles (Androsov & Neckers, 2007).

科学研究应用

抗结核活性

噻二唑衍生物的一个突出研究领域是其在抗结核病中的应用。一项研究合成了 2-(5-硝基-2-呋喃基)- 和 2-(1-甲基-5-硝基-1H-咪唑-2-基)-5-(硝基苯甲基)硫-1,3,4-噻二唑衍生物,并评价了它们的抗结核活性。这些化合物对结核分枝杆菌表现出不同程度的抑制作用,其中一些在低浓度下表现出显着的活性,突出了它们作为抗结核药剂的潜力 (Foroumadi 等,2004)。

抗利什曼原虫活性

噻二唑衍生物的另一个应用领域是抗利什曼原虫治疗。合成了一系列新型噻二唑-2-胺,并显示出对利什曼原虫主要形式的促盛体具有良好的抗利什曼原虫活性。这些发现表明噻二唑衍生物在治疗利什曼病(一种由寄生性原生动物引起的热带疾病)方面的潜力 (Tahghighi 等,2012)。

抗增殖和抗菌特性

噻二唑化合物也因其抗增殖和抗菌特性而受到探索。一项研究合成了衍生自 1,3,4-噻二唑化合物的席夫碱,发现它们对氧化混合物具有显着的 DNA 保护能力,并对特定病原体具有很强的抗菌活性。这些化合物对癌细胞系表现出细胞毒性,表明它们在化疗中的潜在用途 (Gür 等,2020)。

结构和分子分析

研究还集中在噻二唑衍生物的结构分析上。对特定噻二唑分子的晶体结构、量子化学和理论电荷密度分析的详细研究提供了对其晶体结构内各种分子间相互作用的性质和强度的见解。此类分析对于理解这些化合物的化学行为和潜在应用至关重要 (Sowmya 等,2020)。

利尿活性

此外,1,3,4-噻二唑衍生物已被合成并评估其利尿活性。这些化合物在动物模型中表现出尿液中水和电解质的排泄增加,证明了它们作为利尿剂的潜力 (Ergena 等,2022)。

未来方向

The future directions for research on “2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole” could involve further exploration of its biological activities and potential applications in various fields such as medicine and pharmacology. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives , there is potential for the development of novel drugs and therapies.

作用机制

Target of Action

CCG-42841, also known as Cambridge id 5346601 or 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, primarily targets the RPEL proteins . These proteins are crucial in the Rho signaling pathway , which plays a significant role in various cellular processes such as cell migration, cell cycle progression, and gene expression .

Mode of Action

CCG-42841 acts as an inhibitor of Rho signaling . It specifically binds to the N-terminal basic domain (NB) of RPEL proteins, which acts as a functional nuclear localization signal (NLS) of these proteins . This binding prevents the interaction between RPEL proteins and importin α/β1, inhibiting the nuclear import of RPEL proteins . This action results in the inhibition of the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a key player in epithelial–mesenchymal transition (EMT) associated with cancer and tissue fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by CCG-42841 is the Rho signaling pathway . By inhibiting the nuclear import of RPEL proteins, CCG-42841 disrupts the normal functioning of this pathway, leading to changes in cell migration, cell cycle progression, and gene expression .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It allows us to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The inhibition of the Rho signaling pathway by CCG-42841 leads to changes in various cellular processes. One significant effect is the inhibition of the nuclear accumulation of MRTF-A, which plays a vital role in EMT . EMT is closely associated with cancer and tissue fibrosis . Therefore, the action of CCG-42841 could potentially have therapeutic implications in these conditions.

生化分析

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have diverse biological activities .

Cellular Effects

Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that their effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Dosage Effects in Animal Models

Studies on similar compounds suggest that their effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Metabolic Pathways

Thiadiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

属性

IUPAC Name |

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c1-7-11-12-10(17-7)16-6-8-2-4-9(5-3-8)13(14)15/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLCZVUSGHUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

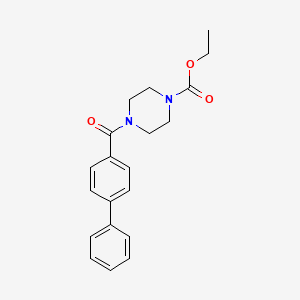

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)

![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)

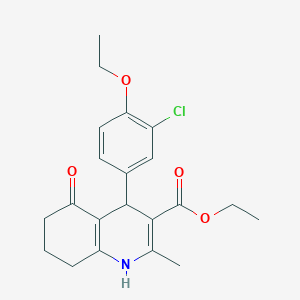

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)

![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)

![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)

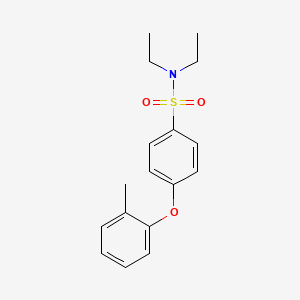

![N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5601599.png)